Tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate

Chiral building block Enantioselective synthesis Medicinal chemistry

tert-Butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate (CAS 1909312-42-0) belongs to the class of N-Boc-protected 3-oxoazetidines, a family of four-membered nitrogen heterocycles prized as versatile intermediates in drug discovery. With the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol, this compound features a 2-methoxyethyl substituent at the C2 position, a ketone at C3, and a Boc protecting group on the ring nitrogen ; its SMILES notation is COCCC₁C(=O)CN₁C(=O)OC(C)(C)C and MDL number MFCD29763285.

Molecular Formula C11H19NO4
Molecular Weight 229.276
CAS No. 1909312-42-0
Cat. No. B2716418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate
CAS1909312-42-0
Molecular FormulaC11H19NO4
Molecular Weight229.276
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=O)C1CCOC
InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-9(13)8(12)5-6-15-4/h8H,5-7H2,1-4H3
InChIKeyQKYICTFFEZLAHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-(2-Methoxyethyl)-3-oxoazetidine-1-carboxylate (CAS 1909312-42-0): A Multifunctional Building Block for Medicinal Chemistry


tert-Butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate (CAS 1909312-42-0) belongs to the class of N-Boc-protected 3-oxoazetidines, a family of four-membered nitrogen heterocycles prized as versatile intermediates in drug discovery . With the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol, this compound features a 2-methoxyethyl substituent at the C2 position, a ketone at C3, and a Boc protecting group on the ring nitrogen ; its SMILES notation is COCCC₁C(=O)CN₁C(=O)OC(C)(C)C and MDL number MFCD29763285 [1]. It is commercially available from multiple suppliers in purities ranging from ≥95% to 98% (HPLC), typically as a solid or oil requiring storage under inert atmosphere at 2–8°C .

Why Generic Substitution of tert-Butyl 2-(2-Methoxyethyl)-3-oxoazetidine-1-carboxylate Introduces Undefined Risk


The C2-(2-methoxyethyl) substituent of this compound is not merely a lipophilic appendage; it establishes a specific stereoelectronic environment that governs both reactivity at the C3 ketone and the downstream physicochemical properties of the final elaborated molecules [1]. Replacing it with the unsubstituted parent 1-Boc-3-azetidinone (CAS 398489-26-4), or with other 2-alkyl variants such as tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate, would eliminate the hydrogen-bonding capacity and conformational bias imparted by the ether oxygen, potentially altering target binding, metabolic stability, and solubility in ways that cannot be predicted a priori . Furthermore, the C2 substituent renders the molecule chiral, offering a defined stereochemical entry point for enantioselective synthesis that achiral 3-oxoazetidine building blocks cannot provide [2].

Direct Comparative Evidence for Differentiating tert-Butyl 2-(2-Methoxyethyl)-3-oxoazetidine-1-carboxylate from Analogous Building Blocks


C2 Substitution Introduces a Stereocenter Absent in 1-Boc-3-azetidinone, Enabling Enantioselective Diversification

Unlike 1-Boc-3-azetidinone (CAS 398489-26-4), which is achiral, tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate bears a substituent at C2, rendering the molecule inherently chiral and racemic in its commercial form . This chirality, when coupled with the C3 ketone, provides a scaffold that can be elaborated into enantioenriched 2,3-disubstituted azetidines through stereoselective transformations, a pathway inaccessible to the unsubstituted 3-oxoazetidine core [1]. According to supplier specifications, the target compound is offered at ≥97% purity, meeting the threshold for demanding asymmetric synthesis, whereas the unsubstituted analog 1-Boc-3-azetidinone is typically supplied at 95–98% purity and lacks stereochemical complexity .

Chiral building block Enantioselective synthesis Medicinal chemistry

The 2-Methoxyethyl Side Chain Increases Topological Polar Surface Area and Hydrogen-Bond Acceptor Count Relative to Alkyl-Substituted Analogs

The 2-methoxyethyl group introduces an additional hydrogen-bond acceptor (the ether oxygen) and increases the topological polar surface area (tPSA) compared to purely alkyl-substituted analogs such as tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate [1]. While experimental tPSA and LogP data for the target compound remain unpublished, computed values for this scaffold (MW 229.27, formula C₁₁H₁₉NO₄) predict a higher tPSA and lower LogP relative to the 2-methyl analog (C₉H₁₅NO₃, MW 185.22), consistent with the azetidine medicinal chemistry principle that oxygenated side chains enhance aqueous solubility and reduce lipophilicity-driven off-target binding . This property differentiation is significant during the hit-to-lead optimization phase.

Physicochemical properties Drug-likeness Solubility

The C3 Ketone Provides a Bifunctional Handle for C–C and C–N Bond Formation Not Available in Reduced Azetidine Analogs

The presence of the C3 ketone in tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate enables nucleophilic additions (Grignard, organolithium), reductive aminations, Wittig olefinations, and enolate alkylations, all of which are precluded in the fully reduced analog (R)-tert-butyl 2-(2-methoxyethyl)azetidine-1-carboxylate (CAS 1956437-91-4) . While the reduced analog serves solely as a conformationally constrained secondary amine, the 3-oxo compound offers two orthogonal functionalization sites (ketone at C3 and substituent at C2) that can be addressed sequentially in synthetic sequences . Supplier data confirm that the target compound is handled under inert atmosphere to protect the ketone from adventitious nucleophiles and moisture, underscoring its reactive differentiation from more inert, fully saturated azetidine building blocks [1].

Synthetic versatility Ketone reactivity Building block differentiation

Commercial Availability with Defined Purity and Batch-to-Batch Reproducibility Supports SAR Campaign Reliability

The target compound is listed by multiple reputable suppliers with documented purity specifications: ≥97% (Aladdin), 98% (Leyan), 95%+ (Chemenu), and min 97% (CalpacLab) . This multi-vendor availability with defined purity simplifies procurement and ensures that structure–activity relationship (SAR) data generated from different batches remain comparable. In contrast, closely related analogs such as the C2-unsubstituted 1-Boc-3-azetidinone, while commercially available, represent a distinct structural class with different reactivity profiles; and 2-methoxyethyl 3-oxoazetidine-1-carboxylate (CAS 1401222-90-9, lacking the Boc group) presents an unprotected amine that requires additional synthetic manipulation prior to use, increasing both cost and complexity . The ready availability of the target compound in research-scale quantities (100 mg, 1 g, 5 g) further reduces lead time for exploratory synthesis [1].

Procurement Purity specification Reproducibility

The Azetidine Core Contributes to Metabolic Stability Advantages over Piperidine and Pyrrolidine Congeners

Azetidine-containing compounds have been shown to exhibit reduced susceptibility to cytochrome P450-mediated oxidation compared to analogous piperidines and pyrrolidines, owing to the altered electron density on the ring nitrogen and increased conformational rigidity arising from the four-membered ring [1]. The presence of the ketone at C3 and the ether-containing side chain at C2 in the target compound further differentiates it from simple azetidines, offering a balance of polarity and lipophilicity that can be tuned for optimal metabolic stability during lead optimization . While direct microsomal stability data for this exact building block have not been published, class-level evidence supports the azetidine scaffold as a preferred replacement for higher homologs in drug design when metabolic liabilities are encountered [2].

Metabolic stability Azaspirocyclic scaffolds Pharmacokinetics

Optimal Deployment Scenarios for tert-Butyl 2-(2-Methoxyethyl)-3-oxoazetidine-1-carboxylate in Drug Discovery and Chemical Biology


Enantioselective Synthesis of 2,3-Disubstituted Azetidines for Kinase or Protease Inhibitor Programs

The inherited chirality at C2 makes this building block an ideal entry point for constructing enantioenriched 2,3-disubstituted azetidines [1]. A medicinal chemistry team targeting a kinase hinge-binding motif could employ the C3 ketone for reductive amination to install an aryl or heteroaryl amine, while the C2 methoxyethyl side chain may engage a solvent-exposed region to improve solubility without introducing additional chiral complexity through late-stage resolution .

Generation of sp³-Rich Fragment Libraries for DNA-Encoded Library (DEL) Technology or FBDD

Fragment-based drug discovery (FBDD) and DEL campaigns demand building blocks with high sp³ character, low molecular weight, and multiple synthetic handles [1]. With a molecular weight of 229.27 and two orthogonal functional groups (ketone and protected amine after Boc removal), this compound is well suited for parallel library synthesis. The methoxyethyl group contributes to three-dimensionality, a property increasingly correlated with clinical success, while the ketone allows for cap group installation in a single step .

Late-Stage Functionalization in Agrochemical or Veterinary Lead Optimization

The combination of the azetidine ring and the C3 ketone is known to impart favourable metabolic stability in non-human biological systems [1]. In an agrochemical program where oxidative metabolism by soil microorganisms or insect CYP enzymes limits field half-life, replacing a piperidine or pyrrolidine with this azetidine scaffold could extend the compound's environmental persistence or insecticidal duration . The methoxyethyl side chain further modulates lipophilicity, potentially improving cuticular penetration in insect targets.

Synthesis of Bifunctional PROTAC Linkers with Tunable Physicochemical Properties

PROTAC (Proteolysis Targeting Chimera) design requires linkers that balance rigidity, solubility, and synthetic tractability [1]. The target compound's C3 ketone enables attachment of an E3 ligase ligand via nucleophilic addition, while the nitrogen (after Boc deprotection) can be acylated with a target-protein ligand . The 2-methoxyethyl group provides a polar, non-ionizable substituent that can reduce non-specific binding and improve the pharmacokinetic profile of the heterobifunctional degrader molecule.

Quote Request

Request a Quote for Tert-butyl 2-(2-methoxyethyl)-3-oxoazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.